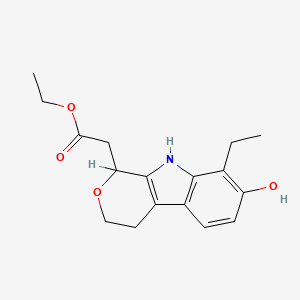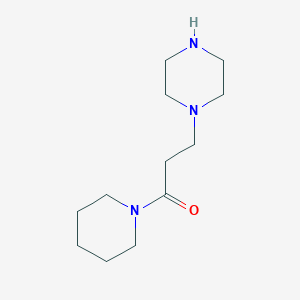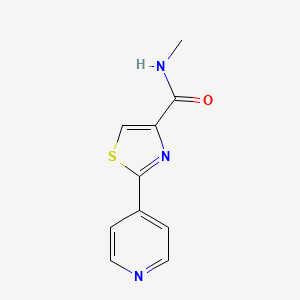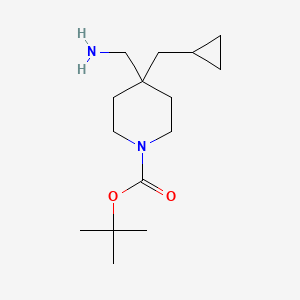
1,8-Diethyl-1,3,4,9-tetrahydro-7-hydroxypyrano(3,4-b)indole-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-HYDROXYETODOLAC is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is known for its role in the metabolic pathway of etodolac, contributing to its pharmacological effects. The compound has the molecular formula C17H21NO4 and a molecular weight of 303.3529 .
Vorbereitungsmethoden
The synthesis of 7-HYDROXYETODOLAC involves several steps, starting from the precursor etodolac. One common method involves the hydroxylation of etodolac using specific reagents and conditions. The process typically includes:
Starting Material: Etodolac
Reagents: Hydroxylating agents such as hydrogen peroxide or specific enzymes
Conditions: Controlled temperature and pH to ensure selective hydroxylation at the 7th position.
Industrial production methods for 7-HYDROXYETODOLAC are similar but optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
7-HYDROXYETODOLAC unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Kann weiter oxidiert werden, um stärker hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es unter bestimmten Bedingungen wieder in Etodolac umwandeln.
Substitution: Die Hydroxylgruppe an der 7. Position kann mit geeigneten Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten gebildeten Produkte hängen von der jeweiligen Reaktion und den angewendeten Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
7-HYDROXYETODOLAC hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie verwendet, um die Stoffwechselwege von NSAR zu untersuchen.
Biologie: Untersucht auf seine Rolle im Stoffwechsel von Etodolac und seine Auswirkungen auf biologische Systeme.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und seine Rolle in der Pharmakokinetik von Etodolac untersucht.
Industrie: Wird bei der Entwicklung neuer NSAR-Formulierungen und in Qualitätskontrollprozessen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 7-HYDROXYETODOLAC ist eng mit dem von Etodolac verwandt. Es hemmt das Enzym Cyclooxygenase (COX), das an der Synthese von Prostaglandinen beteiligt ist. Durch die Hemmung von COX reduziert 7-HYDROXYETODOLAC Entzündungen, Schmerzen und Fieber. Die molekularen Zielstrukturen umfassen die COX-1- und COX-2-Enzyme, und die beteiligten Wege sind diejenigen, die mit der Prostaglandinsynthese zusammenhängen .
Wirkmechanismus
The mechanism of action of 7-HYDROXYETODOLAC is closely related to that of etodolac. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, 7-HYDROXYETODOLAC reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are those related to prostaglandin synthesis .
Vergleich Mit ähnlichen Verbindungen
7-HYDROXYETODOLAC ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Hydroxylierung an der 7. Position einzigartig. Ähnliche Verbindungen umfassen:
Etodolac: Die Stammverbindung, der die Hydroxylgruppe an der 7. Position fehlt.
Andere hydroxylierte NSAR: Verbindungen wie 6-HYDROXYETODOLAC und 8-HYDROXYETODOLAC, die Hydroxylgruppen an verschiedenen Positionen aufweisen
Die Einzigartigkeit von 7-HYDROXYETODOLAC liegt in seinem spezifischen Stoffwechselweg und seinen unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu anderen hydroxylierten Derivaten.
Eigenschaften
CAS-Nummer |
101901-07-9 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
2-(1,8-diethyl-7-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-13(19)6-5-11-12-7-8-22-17(4-2,9-14(20)21)16(12)18-15(10)11/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
LOALFJPXZIHKNH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3CC(=O)OCC)O |
Kanonische SMILES |
CCC1=C(C=CC2=C1NC3=C2CCOC3(CC)CC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















